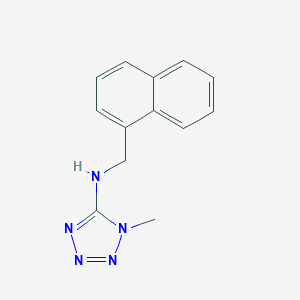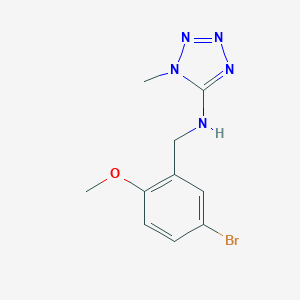![molecular formula C19H23NO2 B503676 N-[4-(allyloxy)benzyl]-N-[2-(4-methoxyphenyl)ethyl]amine, AldrichCPR](/img/structure/B503676.png)
N-[4-(allyloxy)benzyl]-N-[2-(4-methoxyphenyl)ethyl]amine, AldrichCPR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(allyloxy)benzyl]-N-[2-(4-methoxyphenyl)ethyl]amine, AldrichCPR is a compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a prop-2-en-1-yloxybenzyl group attached to an ethanamine backbone.
Preparation Methods
The synthesis of N-[4-(allyloxy)benzyl]-N-[2-(4-methoxyphenyl)ethyl]amine, AldrichCPR involves several steps. One common synthetic route includes the reaction of 4-methoxybenzaldehyde with 4-(prop-2-en-1-yloxy)benzylamine under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
N-[4-(allyloxy)benzyl]-N-[2-(4-methoxyphenyl)ethyl]amine, AldrichCPR undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes.
Scientific Research Applications
N-[4-(allyloxy)benzyl]-N-[2-(4-methoxyphenyl)ethyl]amine, AldrichCPR has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in chemical reactions to study reaction mechanisms.
Biology: The compound is utilized in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs targeting specific biological pathways.
Industry: It finds applications in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-(allyloxy)benzyl]-N-[2-(4-methoxyphenyl)ethyl]amine, AldrichCPR involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
When compared to similar compounds, N-[4-(allyloxy)benzyl]-N-[2-(4-methoxyphenyl)ethyl]amine, AldrichCPR stands out due to its unique structural features and reactivity. Similar compounds include:
(4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: Used for chemical probe synthesis with a light-activated benzophenone, alkyne tag, and amine synthetic handle.
(4-(2-(2-Aminoethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: Utilized in chemical probe synthesis with a light-activated benzophenone, alkyne tag, and amine synthetic handle.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C19H23NO2 |
|---|---|
Molecular Weight |
297.4g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-[(4-prop-2-enoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C19H23NO2/c1-3-14-22-19-10-6-17(7-11-19)15-20-13-12-16-4-8-18(21-2)9-5-16/h3-11,20H,1,12-15H2,2H3 |
InChI Key |
HSFBIGHNZDCYNM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCNCC2=CC=C(C=C2)OCC=C |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CC=C(C=C2)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[2-(BENZYLOXY)PHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B503595.png)
![N-{[2-(BENZYLOXY)-3-ETHOXYPHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B503597.png)
![N-({4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B503598.png)
![N-[(4-ethoxyphenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B503603.png)

![N-{[3-(BENZYLOXY)PHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B503605.png)

![N-[2-(benzyloxy)-5-chlorobenzyl]-1H-tetrazol-5-amine](/img/structure/B503608.png)
![N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B503609.png)
![N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(2H-tetraazol-5-yl)amine](/img/structure/B503612.png)
![4-[(2,4-dichlorobenzyl)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B503614.png)
![4-[(5-bromo-2-methoxybenzyl)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B503615.png)
![1-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B503616.png)
